molecular formula C14H20N2O2 B195417 N-Cyclohexyl-N-methyl-o-nitrobenzylamine CAS No. 80638-08-0

N-Cyclohexyl-N-methyl-o-nitrobenzylamine

Cat. No. B195417
CAS RN: 80638-08-0
M. Wt: 248.32 g/mol
InChI Key: GDRZPWMSPDDHEA-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-methyl-o-nitrobenzylamine is a chemical compound with the molecular formula C14H20N2O2. It is primarily used for research and development purposes .


Physical And Chemical Properties Analysis

N-Cyclohexyl-N-methyl-o-nitrobenzylamine has a molecular weight of 248.32 g/mol. It has a predicted density of 1.12±0.1 g/cm3 . The boiling point is predicted to be between 116-119 °C under a pressure of 0.06 Torr . The flash point is 165.5°C . The vapor pressure is 4.52E-05mmHg at 25°C . The refractive index is 1.56 .

Scientific Research Applications

Synthetic Applications and Material Chemistry

Nitrobenzylamines, including compounds structurally related to N-Cyclohexyl-N-methyl-o-nitrobenzylamine, are pivotal intermediates in organic synthesis, serving as precursors to a wide array of chemical entities. For example, they have been utilized in the synthesis of indazoles, a class of heterocyclic compounds with potential therapeutic properties. Mills et al. (2006) reported a one-step heterocyclization of o-nitrobenzylamines to 3-alkoxy-2H-indazoles, demonstrating the efficiency of this transformation in producing compounds with significant biological activity (Mills, Nazer, Haddadin, & Kurth, 2006). This study underscores the versatility of nitrobenzylamines in synthesizing complex molecules, suggesting similar potential applications for N-Cyclohexyl-N-methyl-o-nitrobenzylamine.

Biological and Pharmacological Research

In the realm of biological research, derivatives of nitrobenzylamines have been explored for their ability to inhibit specific proteins or enzymes. A study on the inhibition of nucleoside transport proteins by alkylamine-substituted purines highlighted the structural modifications of nitrobenzylamine derivatives to enhance their affinity for target proteins (Tromp et al., 2005). This suggests that N-Cyclohexyl-N-methyl-o-nitrobenzylamine could potentially be modified for similar biological applications, including the development of new therapeutic agents targeting specific cellular transport mechanisms.

Environmental and Chemical Safety

Research into the environmental and safety aspects of chemical reactions and compounds includes the study of nitrosamine formation, a concern in water treatment and pharmaceutical contexts. Kodamatani et al. (2021) explored the inhibitory effect of alkyl groups on N-nitrosamine formation from alkylamines, which is relevant for understanding the reactivity and potential risks associated with nitrobenzylamine derivatives (Kodamatani, Tanisue, Fujioka, Kanzaki, & Tomiyasu, 2021). While N-Cyclohexyl-N-methyl-o-nitrobenzylamine itself was not the focus, the study's findings on the influence of structural features on nitrosamine formation provide insights into safe handling and potential environmental impacts of similar compounds.

Advanced Material Development

Photolabile groups, including those derived from nitrobenzylamines, have been extensively studied for their applications in the development of advanced materials. These groups allow for the controlled degradation or modification of material properties under light exposure. Zhao et al. (2012) discussed the opportunities in polymer and materials science offered by o-nitrobenzyl alcohol derivatives, including their use in photodegradable hydrogels and photocleavable bioconjugates (Zhao, Sterner, Coughlin, & Théato, 2012). This highlights the potential for N-Cyclohexyl-N-methyl-o-nitrobenzylamine to contribute to the design of novel materials with light-responsive properties.

properties

IUPAC Name

N-methyl-N-[(2-nitrophenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)16(17)18/h5-7,10,13H,2-4,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRZPWMSPDDHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1[N+](=O)[O-])C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801001354
Record name N-Methyl-N-[(2-nitrophenyl)methyl]cyclohexanamine
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Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl-N-methyl-o-nitrobenzylamine

CAS RN

80638-08-0
Record name N-Cyclohexyl-N-methyl-2-nitrobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80638-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexyl-N-methyl-o-nitrobenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080638080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-[(2-nitrophenyl)methyl]cyclohexanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclohexyl-N-methyl-o-nitrobenzylamine
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